Cas no 105219-75-8 (Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate)

Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core with a methyl ester functional group. This structure combines the reactivity of a pyrimidine ring with the electronic properties of a thiophene moiety, making it a versatile intermediate in organic synthesis. The presence of the ester group enhances its solubility in organic solvents, facilitating further derivatization. The 5,6-dimethyl substitution pattern may influence steric and electronic effects, potentially improving selectivity in reactions. Its rigid fused-ring system and carbonyl functionality make it useful for constructing pharmacophores or materials with tailored properties. The compound's stability under standard conditions allows for convenient handling and storage.
Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate structure
105219-75-8 structure
Product Name:Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate
CAS No:105219-75-8
MF:C11H12N2O3S
MW:252.289581298828
CID:231374
PubChem ID:2393687
Update Time:2025-11-01

Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
    • (5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetic acid methyl ester
    • methyl 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetate
    • Thieno[2,3-d]pyrimidine-2-aceticacid, 1,4-dihydro-5,6-dimethyl-4-oxo-, methyl ester
    • AC1Q441E
    • ACMC-20dp7i
    • CTK4A3663
    • MolPort-002-464-868
    • SBB078074
    • Methyl2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
    • Z55995620
    • CS-0220301
    • DTXSID90368464
    • BETA-HOMOALANINEHYDROCHLORIDE
    • Methyl (5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
    • J-501529
    • EN300-06294
    • 105219-75-8
    • methyl 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetate
    • AKOS005136922
    • G33218
    • METHYL 2-{5,6-DIMETHYL-4-OXO-3H-THIENO[2,3-D]PYRIMIDIN-2-YL}ACETATE
    • Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate
    • MDL: MFCD18785765
    • Inchi: 1S/C11H12N2O3S/c1-5-6(2)17-11-9(5)10(15)12-7(13-11)4-8(14)16-3/h4H2,1-3H3,(H,12,13,15)
    • InChI Key: HAHGFZCGLMLOCV-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C)C2C(NC(CC(=O)OC)=NC1=2)=O

Computed Properties

  • Exact Mass: 252.05696
  • Monoisotopic Mass: 252.056863
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 13
  • XLogP3: 1.5
  • Topological Polar Surface Area: 96

Experimental Properties

  • Density: 1.44
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.659
  • PSA: 67.76
  • LogP: 1.72920

Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate Pricemore >>

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Additional information on Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate

Recent Advances in the Study of Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate (CAS: 105219-75-8)

The compound Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate (CAS: 105219-75-8) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This thienopyrimidine derivative has shown promising biological activities, particularly in the context of kinase inhibition and anticancer drug development. Recent studies have focused on elucidating its molecular mechanisms of action, optimizing its synthetic routes, and exploring its structure-activity relationships (SAR) for improved pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a selective kinase inhibitor. Researchers demonstrated that this molecule exhibits potent inhibitory activity against several cancer-related kinases, with particular efficacy against the PI3K/AKT/mTOR pathway. The study employed molecular docking simulations and in vitro enzymatic assays to validate the binding mode and inhibitory constants (Ki values) of the compound. These findings suggest its potential as a lead compound for developing novel targeted cancer therapies.

From a synthetic chemistry perspective, recent advancements have been made in the production of 105219-75-8. A 2024 publication in Organic Process Research & Development reported an improved synthetic route with higher yields (up to 78%) and better scalability compared to previous methods. The new protocol utilizes a one-pot condensation reaction followed by microwave-assisted esterification, significantly reducing reaction times from 24 hours to just 3 hours while maintaining excellent purity (>98%). This development is particularly important for potential industrial-scale production of the compound for further pharmacological evaluation.

Pharmacokinetic studies conducted in 2023 revealed interesting properties of this compound. While it demonstrates good membrane permeability in Caco-2 cell assays (Papp = 12.6 × 10⁻⁶ cm/s), its metabolic stability in human liver microsomes was found to be moderate (t1/2 = 42 minutes). These findings have prompted current research efforts focused on structural modifications to improve metabolic stability while maintaining the compound's biological activity. Several analogs with fluorinated substitutions are currently under investigation.

The therapeutic potential of 105219-75-8 extends beyond oncology. Preliminary studies published in early 2024 suggest that this compound may have applications in inflammatory diseases due to its ability to modulate NF-κB signaling. In animal models of rheumatoid arthritis, the compound showed significant reduction in joint inflammation (p < 0.01) at doses of 10 mg/kg without observable toxicity. These findings open new avenues for the development of multi-targeted therapeutic agents based on this chemical scaffold.

Future research directions for this compound include comprehensive toxicology studies, formulation development for improved bioavailability, and combination therapy investigations with existing anticancer drugs. The unique chemical structure of Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate continues to make it an attractive subject for medicinal chemistry research, with several pharmaceutical companies reportedly including it in their drug discovery pipelines.

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